molecular formula C6H12N4S2 B13789659 (2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate CAS No. 805178-95-4

(2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate

Cat. No.: B13789659
CAS No.: 805178-95-4
M. Wt: 204.3 g/mol
InChI Key: SVJZFTQIMMLTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate typically involves the reaction of thiazolidine derivatives with various reagents. One common method includes the use of multicomponent reactions, click chemistry, and nano-catalysis to improve selectivity, purity, and yield . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as green chemistry and atom economy are employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

(2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate is unique due to its specific substitution pattern and the presence of both imino and carbamimidothioate groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

805178-95-4

Molecular Formula

C6H12N4S2

Molecular Weight

204.3 g/mol

IUPAC Name

(2-imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate

InChI

InChI=1S/C6H12N4S2/c1-10-2-4(12-6(10)9)3-11-5(7)8/h4,9H,2-3H2,1H3,(H3,7,8)

InChI Key

SVJZFTQIMMLTJH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(SC1=N)CSC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.